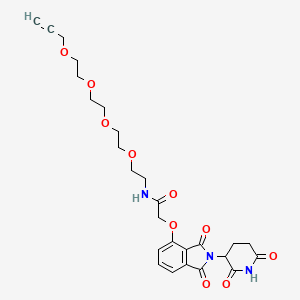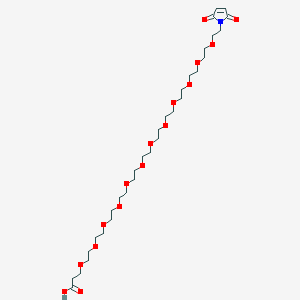
Thalidomide-O-amido-PEG4-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-amido-PEG4-propargyl is a compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. It is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-PEG4-propargyl is synthesized through a series of chemical reactions involving thalidomide, a PEG linker, and a propargyl group. The synthesis typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker to form a thalidomide-PEG intermediate.
Propargyl Group Addition: Finally, the propargyl group is attached to the PEG linker, resulting in the formation of this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Thalidomide-O-amido-PEG4-propargyl undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Azide-Containing Molecules: React with the alkyne group in CuAAC reactions.
Major Products Formed
科学的研究の応用
Thalidomide-O-amido-PEG4-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases involving protein dysregulation
Industry: Utilized in the development of new therapeutic agents and drug discovery
作用機序
Thalidomide-O-amido-PEG4-propargyl exerts its effects through the following mechanism:
Binding to Cereblon: The thalidomide moiety binds to the cereblon protein, a component of the E3 ubiquitin ligase complex
Target Protein Recruitment: The PEG linker facilitates the recruitment of the target protein to the E3 ligase complex.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
類似化合物との比較
Thalidomide-O-amido-PEG4-propargyl is unique due to its specific combination of a thalidomide-based ligand and a PEG linker. Similar compounds include:
Thalidomide-O-amido-PEG2-propargyl: A shorter PEG linker variant used in PROTAC synthesis.
Lenalidomide-O-amido-PEG4-propargyl: Incorporates lenalidomide instead of thalidomide, offering different binding affinities and degradation profiles.
Pomalidomide-O-amido-PEG4-propargyl: Uses pomalidomide as the ligand, providing alternative therapeutic applications.
This compound stands out due to its optimal linker length and efficient protein degradation capabilities .
特性
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O10/c1-2-9-35-11-13-37-15-16-38-14-12-36-10-8-27-22(31)17-39-20-5-3-4-18-23(20)26(34)29(25(18)33)19-6-7-21(30)28-24(19)32/h1,3-5,19H,6-17H2,(H,27,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXBHSYTVILLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)




